molecular formula C9H18O2 B8608310 4-[(3-Methylbut-2-en-1-yl)oxy]butan-1-ol CAS No. 118433-87-7

4-[(3-Methylbut-2-en-1-yl)oxy]butan-1-ol

Cat. No.: B8608310
CAS No.: 118433-87-7
M. Wt: 158.24 g/mol
InChI Key: ZEMXVVUFWHTTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Methylbut-2-en-1-yl)oxy]butan-1-ol is an ether-alcohol compound characterized by a butan-1-ol backbone substituted with a 3-methylbut-2-en-1-yl (prenyl) group via an ether linkage. This structure imparts unique physicochemical properties, such as moderate lipophilicity due to the prenyl group and hydroxyl-driven hydrophilicity.

Properties

CAS No.

118433-87-7

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

4-(3-methylbut-2-enoxy)butan-1-ol

InChI

InChI=1S/C9H18O2/c1-9(2)5-8-11-7-4-3-6-10/h5,10H,3-4,6-8H2,1-2H3

InChI Key

ZEMXVVUFWHTTJK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOCCCCO)C

Origin of Product

United States

Comparison with Similar Compounds

4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol

  • Molecular Formula : C₁₃H₂₀O₂
  • Key Features :
    • Substituent: Aromatic 2,4-dimethylbenzyl group.
    • Molecular Weight: 208.30 g/mol.
    • Comparison :
  • Applications: Likely used in fragrance or pharmaceutical intermediates due to aromaticity .

4-(tert-Butyldimethylsilanyloxy)butan-1-ol

  • Molecular Formula : C₁₀H₂₄O₂Si
  • Key Features :
    • Substituent: tert-Butyldimethylsilyl (TBS) protecting group.
    • Molecular Weight: ~216.4 g/mol (TBS variant); 328.52 g/mol (bulky tert-butyldiphenylsilyl variant) .
    • Comparison :
  • The TBS group enhances stability under acidic conditions but reduces reactivity in nucleophilic substitutions.
  • Higher molecular weight and hydrophobicity compared to the prenyl-substituted target compound.
  • Applications: Common in organic synthesis as a protected alcohol intermediate .

4-[(4-Methylphenyl)amino]butan-1-ol

  • Molecular Formula: C₁₁H₁₇NO
  • Key Features: Substituent: 4-Methylphenylamino group. Molecular Weight: 179.26 g/mol. Comparison:
  • The amino group introduces basicity and hydrogen-bonding capacity, increasing water solubility relative to the target compound.
  • Potential for enhanced biological activity in drug design due to amine functionality .

4-(Propan-2-ylamino)butan-1-ol

  • Molecular Formula: C₇H₁₇NO
  • Key Features :
    • Substituent: Secondary amine (isopropyl group).
    • Molecular Weight: 131.22 g/mol.
    • Comparison :
  • Smaller molecular size and higher polarity due to the amine group.
  • Likely more reactive in nucleophilic reactions than the ether-linked target compound.

3-Amino-4-methoxy-3-methylbutan-1-ol

  • Molecular Formula: C₆H₁₅NO₂
  • Key Features: Substituents: Amino and methoxy groups. Molecular Weight: 133.19 g/mol. Comparison:
  • Applications: Potential in agrochemicals due to dual functional groups .

Comparative Data Table

Compound Name Molecular Formula Substituent Type Molecular Weight (g/mol) Key Properties/Applications
4-[(3-Methylbut-2-en-1-yl)oxy]butan-1-ol C₁₀H₁₈O₂ (inferred) Prenyl ether ~170.25 (estimated) Moderate lipophilicity, synthetic intermediate
4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol C₁₃H₂₀O₂ Aromatic ether 208.30 Fragrance/pharmaceutical intermediate
4-(tert-Butyldimethylsilanyloxy)butan-1-ol C₁₀H₂₄O₂Si Silyl ether 216.40 Alcohol protection in synthesis
4-[(4-Methylphenyl)amino]butan-1-ol C₁₁H₁₇NO Aromatic amine 179.26 Drug design candidate
4-(Propan-2-ylamino)butan-1-ol C₇H₁₇NO Secondary amine 131.22 Versatile industrial applications
3-Amino-4-methoxy-3-methylbutan-1-ol C₆H₁₅NO₂ Amino-methoxy 133.19 Agrochemical potential

Key Research Findings

  • Reactivity : Prenyl ethers (target compound) are more prone to acid-catalyzed cleavage or Claisen rearrangements compared to silyl ethers (stable under acidic conditions) .
  • Biological Activity: Amino-substituted analogs (e.g., 4-[(4-methylphenyl)amino]butan-1-ol) exhibit enhanced interaction with biological targets due to hydrogen bonding .
  • Synthetic Utility : Silyl-protected derivatives (e.g., TBS ethers) are pivotal in multi-step syntheses for alcohol protection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.